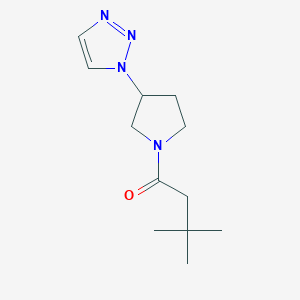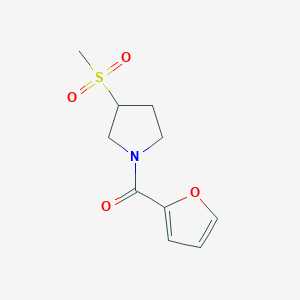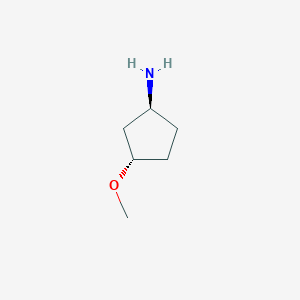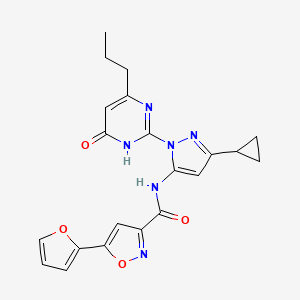
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule that contains a triazole ring and a pyrrolidine ring. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their versatile chemical properties and are commonly used in medicinal chemistry . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. It is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring and the pyrrolidine ring in separate steps, followed by their connection. The triazole ring could be formed using a click reaction, a widely used method for synthesizing triazoles . The pyrrolidine ring could be formed using a variety of methods, depending on the desired substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyrrolidine rings, as well as the dimethylbutanone group. The exact structure would depend on the specific substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents on the triazole and pyrrolidine rings. Triazoles are known to undergo a variety of reactions, including nucleophilic substitutions and reductions . Pyrrolidines can also undergo a variety of reactions, including oxidations and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the triazole and pyrrolidine rings. Some general properties can be predicted based on the presence of these rings. For example, the compound is likely to be solid at room temperature .Scientific Research Applications
Plant Growth Regulator
This compound has been synthesized and evaluated for its plant growth regulatory activity . It has shown promising results in promoting root length not only for mungbean, but also for wheat .
Root Growth Stimulant
The compound can function as a root growth stimulant, promoting primary root length . This can be particularly useful in agricultural applications where root growth is crucial for plant health and productivity.
Modulator of Endogenous Hormones
The compound has been found to influence the levels of endogenous hormones in mungbean roots . The most notable effect was the increase of Indole-3-acetic acid (IAA), which was 4.9 times greater than that of the control at the 96th hour after treatment .
Potential Agrochemical
Given its effects on plant growth and hormone regulation, the compound could be applied as a new agrochemical . This could have significant implications for the agricultural industry, potentially leading to increased crop yields and improved plant health.
Intermediate in Synthesizing Paclobutrazol
The compound is an intermediate in synthesizing Paclobutrazol , a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .
Research Tool in Plant Physiology
Given its effects on plant growth and hormone regulation, the compound can be used as a research tool in plant physiology . It can help scientists understand the mechanisms of plant growth and development, and the role of hormones in these processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is the enzyme ent-kaurene oxidase (CYP701A) . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone .
Mode of Action
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one acts as a plant growth retardant by inhibiting the activity of ent-kaurene oxidase . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin .
Biochemical Pathways
The compound affects the gibberellin biosynthesis pathway . By inhibiting the activity of ent-kaurene oxidase, it prevents the production of gibberellin . This leads to a decrease in the levels of this hormone, affecting various downstream processes such as stem elongation and seed germination .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one’s action include a decrease in the levels of gibberellin . This results in a reduction in plant growth, particularly in terms of stem elongation and seed germination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one. For instance, the compound’s solubility in various solvents suggests that it may be affected by the presence of these solvents in the environment Additionally, factors such as temperature, pH, and light conditions could potentially impact its stability and efficacy.
properties
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)8-11(17)15-6-4-10(9-15)16-7-5-13-14-16/h5,7,10H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENYCYTVPEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)



![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)
